

A Comprehensive Technical Guide to the Chemical Structure and Stereochemistry of Xyloketal A

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This technical guide provides an in-depth analysis of **Xyloketal A**, a unique C3-symmetric natural product isolated from the mangrove fungus Xylaria sp.[1][2] **Xyloketal A** has garnered significant interest due to its remarkable molecular architecture and potential therapeutic applications, including its activity as an acetylcholinesterase inhibitor.[2][3] This document details its complex chemical structure, absolute stereochemistry, relevant quantitative data, and key experimental protocols for its synthesis and isolation.

Chemical Structure and Core Scaffold

Xyloketal A is a polycyclic natural product with the molecular formula C₂₇H₃₆O₆ and a molecular weight of approximately 456.6 g/mol .[1] Its structure is highly distinctive, possessing a C3-symmetric axis.[4] This intricate architecture is built upon a central phloroglucinol (1,3,5-trihydroxybenzene) core, which has undergone a triple electrophilic aromatic substitution and subsequent intramolecular cyclization with three dihydrofuran units.[5] The resulting molecule features three fused bicyclic acetal moieties, creating a unique bowl-shaped conformation in the solid state, which is thought to be stabilized by anomeric effects.[4]

The IUPAC name for (-)-**Xyloketal A** is (4R,7R,8R,13R,16R,17R,22R,25R,26R)-4,7,13,16,22,25-hexamethyl-3,5,12,14,21,23-hexaoxaheptacyclo[18.7.0.0²,10.0⁴,8.0¹¹,19.0¹³,17.0²²,26]heptacosa-1,10,19-triene.[1]



Stereochemistry and Absolute Configuration

The complex three-dimensional structure of **Xyloketal A** contains nine stereogenic centers. The absolute configuration of the naturally occurring enantiomer, (-)-**Xyloketal A**, has been determined through a combination of spectroscopic methods and total synthesis.[5][6] The stereochemistry at the key stereogenic centers has been established as 2R, 5R, 6R for each of the three heterocyclic portions of the molecule.[2]

The initial determination of its absolute stereochemistry was accomplished by analyzing its Circular Dichroism (CD) spectrum.[2][6] This assignment was later unequivocally confirmed through the first total synthesis of (-)-**Xyloketal A**, which utilized a chiral nonracemic precursor, (4R)-3-hydroxymethyl-2,4-dimethyl-4,5-dihydrofuran, to ensure the correct stereochemical outcome.[5][7]

Quantitative Data

The following tables summarize key quantitative data reported for **Xyloketal A**.

Table 1: Physicochemical Properties

Property	Value	Reference
Molecular Formula	C27H36O6	[1]
Molecular Weight	456.6 g/mol	[1]
Exact Mass	456.251189 g/mol	[8]

Table 2: Spectroscopic Data



Technique	Data Highlights	Reference
¹³ C NMR	A complete list of ¹³ C NMR shifts is available in spectral databases.	[8]
FTIR	Infrared spectrum is available for reference.	[8]
MS (GC)	Mass spectrum is available for reference.	[8]

Note: Detailed peak lists for NMR, FTIR, and MS can be accessed through chemical databases such as SpectraBase.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide protocols for the synthesis and isolation of **Xyloketal A**.

4.1. Total Synthesis of (-)-Xyloketal A

The first total synthesis of (-)-**Xyloketal A** was achieved in a remarkably efficient one-step process.[5][7] This method involves a boron trifluoride diethyl etherate-promoted triple electrophilic aromatic substitution coupled with three bicyclic acetal formation reactions.[7]

Reactants:

- Phloroglucinol (1,3,5-trihydroxybenzene)
- (4R)-3-hydroxymethyl-2,4-dimethyl-4,5-dihydrofuran
- Boron trifluoride diethyl etherate (BF₃·OEt₂) (promoter/catalyst)

Procedure Outline:

 Phloroglucinol and the chiral alcohol precursor, (4R)-3-hydroxymethyl-2,4-dimethyl-4,5dihydrofuran, are combined in an appropriate solvent.

Foundational & Exploratory





- The reaction is initiated by the addition of boron trifluoride diethyl etherate under controlled temperature conditions.
- The reaction mixture is stirred for a specified period to allow for the cascade of three electrophilic aromatic substitutions and three subsequent acetal formations.
- Upon completion, the reaction is quenched, and the product is isolated and purified using standard chromatographic techniques.
- Significance: This highly direct and diastereoselective synthesis provides significant insight into the potential biogenesis of xyloketals and confirms the absolute stereochemistry of the natural product.[5][9]

4.2. Isolation from Natural Source

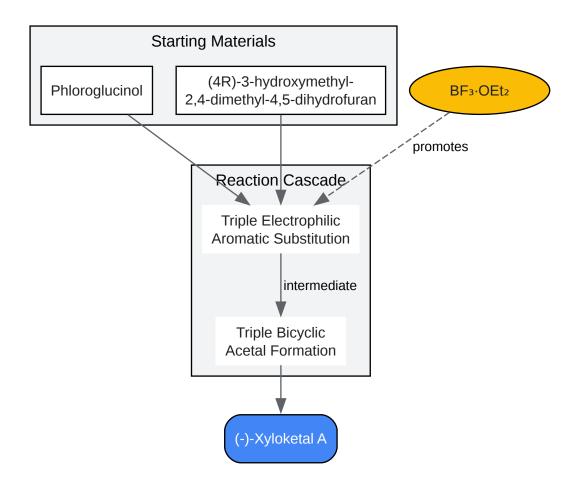
Xyloketal A is a secondary metabolite produced by the mangrove fungus Xylaria sp.[2]

- Source: Fungus Xylaria sp. (No. 2508), isolated from the South China Sea coast.[1][2]
- Procedure Outline:
 - Cultivation: The fungus is cultured in a suitable medium under static conditions to promote the production of secondary metabolites.
 - Extraction: The fungal mycelia and culture broth are extracted with an organic solvent (e.g., ethyl acetate).
 - Chromatography: The crude extract is subjected to repeated column chromatography (e.g., silica gel) using a gradient elution system (e.g., petroleum ether to ethyl acetate) to separate the various metabolites.[2]
 - Purification: Fractions containing Xyloketal A are further purified by techniques such as preparative thin-layer chromatography or high-performance liquid chromatography (HPLC) to yield the pure compound.
 - Characterization: The structure of the isolated compound is elucidated and confirmed using spectroscopic methods (NMR, MS) and X-ray diffraction experiments.



Visualizations: Synthesis and Experimental Workflow

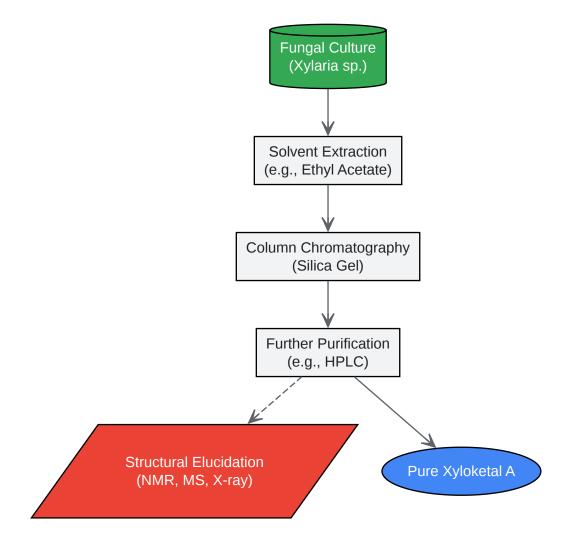
The following diagrams, generated using the DOT language, illustrate key relationships and processes related to **Xyloketal A**.



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Caption: Synthetic pathway of (-)-Xyloketal A.

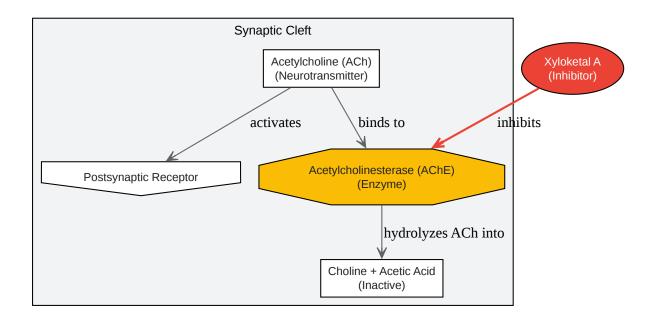




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Caption: Isolation workflow for Xyloketal A.





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Caption: Mechanism of AChE inhibition by **Xyloketal A**.

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